molecular formula C14H21NO2 B12612350 N-Methoxy-N-methyl-3-[4-(propan-2-yl)phenyl]propanamide CAS No. 918519-17-2

N-Methoxy-N-methyl-3-[4-(propan-2-yl)phenyl]propanamide

Cat. No.: B12612350
CAS No.: 918519-17-2
M. Wt: 235.32 g/mol
InChI Key: YVLCMBCCHAJFHL-UHFFFAOYSA-N
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Description

N-Methoxy-N-methyl-3-[4-(propan-2-yl)phenyl]propanamide is a propanamide derivative characterized by:

  • Amide nitrogen substituents: Methoxy (-OCH₃) and methyl (-CH₃) groups.
  • Phenyl substituent: A 4-isopropylphenyl group attached to the propanamide backbone.

Properties

CAS No.

918519-17-2

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

N-methoxy-N-methyl-3-(4-propan-2-ylphenyl)propanamide

InChI

InChI=1S/C14H21NO2/c1-11(2)13-8-5-12(6-9-13)7-10-14(16)15(3)17-4/h5-6,8-9,11H,7,10H2,1-4H3

InChI Key

YVLCMBCCHAJFHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CCC(=O)N(C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methoxy-N-methyl-3-[4-(propan-2-yl)phenyl]propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-isopropylbenzaldehyde and N-methoxy-N-methylamine.

    Formation of Intermediate: The first step involves the formation of an intermediate by reacting 4-isopropylbenzaldehyde with N-methoxy-N-methylamine under controlled conditions.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction, where it reacts with a suitable acylating agent to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-Methoxy-N-methyl-3-[4-(propan-2-yl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced form.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-Methoxy-N-methyl-3-[4-(propan-2-yl)phenyl]propanamide has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-Methoxy-N-methyl-3-[4-(propan-2-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Propanamide Derivatives

Compound Name Amide Nitrogen Substituents Phenyl Ring Substituents Backbone Modification Key Applications/Synthesis Features Reference ID
N-Methoxy-N-methyl-3-[4-(propan-2-yl)phenyl]propanamide Methoxy, methyl 4-isopropyl None Pharmaceutical intermediate (inferred) -
R-3-(4-Methoxyphenyl)-N-(1-phenylpropan-2-yl)propanamide None 4-methoxy Chiral center (R-configuration) Methamphetamine research; synthesized via EDCI/HOBt coupling
3-Chloro-N-[4-(propan-2-yl)phenyl]propanamide None 4-isopropyl Chlorine at C3 Unknown; synthesis via propanoyl chloride
N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide None 4-isobutyl Chlorophenethyl amine Synthetic intermediate; Al₂O₃ purification
2-(3-Methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide None 3-methylphenoxy Thiazole sulfonamide Potential kinase inhibition (inferred)
N-[4-(Dimethylamino)-3-({(propan-2-yl)carbamoylamino}methyl)phenyl]propanamide Dimethylamino, carbamoyl None Complex side chain Screening compound for drug discovery

Substituent Effects on Amide Nitrogen

  • Target Compound: The N-methoxy-N-methyl group enhances steric hindrance and may influence metabolic stability compared to unsubstituted amides.

Phenyl Ring Modifications

  • 4-Isopropylphenyl Group : Shared with 3-chloro-N-[4-(propan-2-yl)phenyl]propanamide , but the latter’s C3 chlorine may increase electrophilicity, altering reactivity.
  • 4-Methoxyphenyl : Found in R-3-(4-methoxyphenyl)-N-(1-phenylpropan-2-yl)propanamide , which exhibits chirality and was used in methamphetamine-related research.

Backbone and Functional Group Variations

  • Chlorine Substitution : 3-Chloro-N-[4-(propan-2-yl)phenyl]propanamide replaces the target’s methyl group with chlorine, likely increasing polarity and altering binding interactions.

Biological Activity

N-Methoxy-N-methyl-3-[4-(propan-2-yl)phenyl]propanamide, a compound with potential therapeutic applications, has garnered attention for its biological activities, particularly in the fields of anticancer and antioxidant research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C14_{14}H19_{19}NO2_2
  • CAS Number : 3785569

This compound features a methoxy group, a methyl group, and a propanamide backbone, contributing to its unique pharmacological properties.

Antioxidant Activity

Research indicates that derivatives of propanamide compounds exhibit significant antioxidant properties. In particular, studies have shown that modifications to the structure can enhance the scavenging ability against free radicals. For example, compounds similar in structure to this compound have demonstrated antioxidant activities that surpass those of established antioxidants like ascorbic acid.

CompoundDPPH Scavenging Activity (%)Comparison to Ascorbic Acid
This compoundTBDTBD
Ascorbic Acid58.2%Control

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro assays. Notably, studies utilizing the MTT assay against human cancer cell lines such as U-87 (glioblastoma) and MDA-MB-231 (triple-negative breast cancer) have revealed promising results.

Case Studies

  • U-87 Cell Line : The compound exhibited a higher cytotoxic effect compared to MDA-MB-231, indicating its potential as an effective anticancer agent.
  • MDA-MB-231 Cell Line : While the cytotoxicity was lower than that observed in U-87 cells, the compound still demonstrated significant activity.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its structural features allow for interaction with cellular targets involved in apoptosis and cell proliferation pathways.

Comparative Analysis with Other Compounds

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

Compound NameAnticancer Activity (IC50_{50})Antioxidant Activity (DPPH %)
This compoundTBDTBD
Doxorubicin (Standard)2.29 µMControl
Ascorbic Acid (Control)-58.2%

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